molecular formula C21H25N3O5 B2565335 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1257551-86-2

2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

Numéro de catalogue B2565335
Numéro CAS: 1257551-86-2
Poids moléculaire: 399.447
Clé InChI: MJXKFAIFGBCRTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first identified in the early 1990s, and since then, it has been the subject of numerous scientific studies. DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and inhibit the growth of cancer cells.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn causes tumor necrosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels in tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is that it has been extensively studied in preclinical models and has shown promising anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in clinical trials.

Orientations Futures

There are a number of future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to treatment with DMXAA. Another area of focus is on developing combination therapies that can enhance the effectiveness of DMXAA in treating cancer. Finally, there is a need for further studies to better understand the mechanism of action of DMXAA and to identify potential targets for future drug development.

Méthodes De Synthèse

DMXAA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxoethyl acetate. This compound is then reacted with hydrazine hydrate to form 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid. Finally, this compound is reacted with 2-methoxybenzyl chloride to form DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of cancer cells in vitro and in vivo. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Propriétés

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXKFAIFGBCRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.